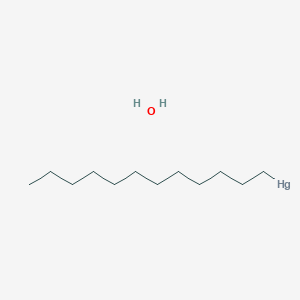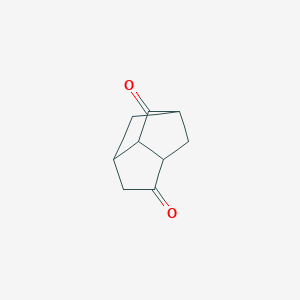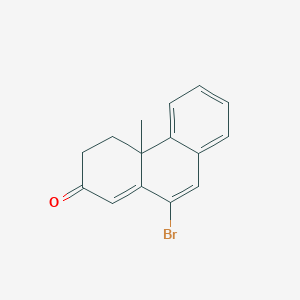
10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one is an organic compound that belongs to the class of brominated phenanthrene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one typically involves the bromination of a precursor phenanthrene derivative. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or alkoxide salts in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenanthrene derivatives, while oxidation and reduction reactions can lead to the formation of ketones, alcohols, or other functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.
Mecanismo De Acción
The mechanism of action of 10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
10-Bromo-phenanthrene: A simpler brominated phenanthrene derivative.
4a-Methyl-phenanthrene: A methylated phenanthrene derivative without bromination.
2-Bromo-4a-methyl-phenanthrene: A positional isomer with bromination at a different position.
Uniqueness
10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both bromine and a methyl group on the phenanthrene core can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
58860-96-1 |
|---|---|
Fórmula molecular |
C15H13BrO |
Peso molecular |
289.17 g/mol |
Nombre IUPAC |
10-bromo-4a-methyl-3,4-dihydrophenanthren-2-one |
InChI |
InChI=1S/C15H13BrO/c1-15-7-6-11(17)9-13(15)14(16)8-10-4-2-3-5-12(10)15/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
CCSVWMQZQZYPSG-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)C=C1C(=CC3=CC=CC=C23)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


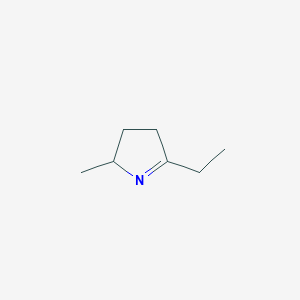
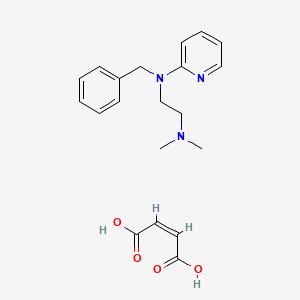
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)

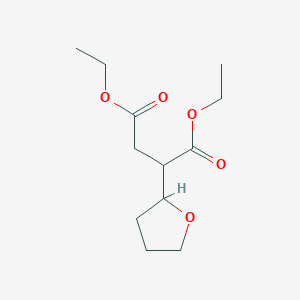
![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)

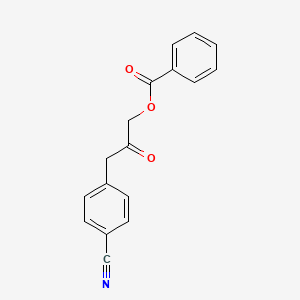
![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
